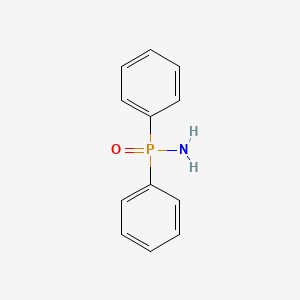

Diphenylphosphinamide

Descripción

Historical Context and Evolution of Academic Inquiry

The study of diphenylphosphinamide and related compounds is rooted in the broader field of organophosphorus chemistry. Early academic inquiry focused on fundamental synthesis and characterization. One of the most established methods for its preparation involves the reaction of diphenylphosphinic chloride with primary or secondary amines, often using a base like triethylamine (B128534) to neutralize the hydrogen chloride byproduct. smolecule.com Another traditional route involves the reaction between diphenylphosphine (B32561) oxide and ammonia (B1221849) or an amine under controlled conditions. smolecule.com

The evolution of research has transitioned from these foundational synthetic methods to more sophisticated and efficient techniques. In recent years, palladium-catalyzed methodologies have emerged as a significant advancement for forming phosphorus-nitrogen bonds. smolecule.com For instance, the palladium-catalyzed desymmetric ortho-carbon-hydrogen (C-H) arylation of diarylphosphinamides represents a modern strategy to create P-stereogenic phosphinamides. smolecule.com This method utilizes a palladium acetate (B1210297) catalyst with chiral amino acid-derived ligands to achieve high enantioselectivity. smolecule.com Furthermore, mechanochemical synthesis, using techniques like ball-milling, has been developed as a solvent-free, highly selective, and efficient alternative for preparing related phosphonium (B103445) salts from this compound. smolecule.com This progression from classical solution-phase reactions to advanced catalytic and solvent-free methods illustrates the dynamic evolution of academic inquiry into this versatile compound.

Significance in Contemporary Chemical Science

This compound's importance in modern chemistry is multifaceted, stemming from its utility as a versatile ligand, a precursor in organic synthesis, and a building block for advanced materials. Its applications span catalysis, coordination chemistry, and materials science. cymitquimica.comscbt.com

In the realm of catalysis, it serves as a crucial precursor for the synthesis of phosphine (B1218219) ligands, which are vital in transition metal-catalyzed reactions. smolecule.com For example, this compound can be alkylated to prepare phosphine ligands and Wittig-Horner reagents. smolecule.com It is also directly involved in catalytic processes; when conjugated to rhodium, it finds use in chemoselective hydrogenation reactions. smolecule.com

The field of "click chemistry," a class of reactions known for their high efficiency and selectivity, has also found applications for related phosphine derivatives in bioconjugation, highlighting the broader relevance of this chemical class in creating complex biomolecules for research. nih.gov The development of flow chemistry systems, which allow for precise control over reaction conditions, represents another contemporary area where the synthesis and application of complex molecules like this compound derivatives are optimized for pharmaceutical and analytical purposes. nih.gov

Furthermore, this compound derivatives are instrumental in creating P-chiral compounds, which are highly valuable in asymmetric catalysis. acs.orgresearchgate.net Its role extends to materials science, where organophosphorus compounds are used to create materials with specific properties. scbt.com Recent research has demonstrated that phosphine-containing molecules, including derivatives of this compound, can act as passivating agents for perovskites, enhancing their optoelectronic properties for potential use in devices like light-emitting diodes (LEDs). nanoge.org

Overview of Key Research Domains

Research involving this compound is concentrated in several key domains, primarily leveraging its unique structural and reactive properties.

Coordination Chemistry: this compound is widely used as a ligand that coordinates with a variety of metal ions. It is particularly noted for its ability to form stable adducts with lanthanide ions, such as in compounds with the general formula Ln(ClO₄)₃·6DPPA. smolecule.com This coordination can enhance the solubility and reactivity of the metal ions. smolecule.com Research has also explored its coordination with lithium, where it can form dimeric structures with bridging oxygen atoms. nih.gov In some complex systems, the coordination of the this compound moiety is pH-responsive, which allows for the design of "smart" materials, such as MRI contrast agents that modulate their properties based on the acidity of the environment. acs.org

Asymmetric Synthesis and P-Chirality: A major focus of contemporary research is the use of this compound as a substrate for the synthesis of P-chiral molecules—compounds with a stereogenic phosphorus center. The asymmetric ortho-lithiation of N-substituted diphenylphosphinamides using a chiral ligand like (−)-sparteine is an efficient method to produce ortho-functionalized derivatives with high enantiomeric excess. acs.org These P-chiral products are valuable as new ligands for transition metals and have potential applications in asymmetric catalysis. acs.orgtandfonline.com The development of these synthetic routes provides access to enantiomerically pure compounds that were previously difficult to obtain. acs.org

Organic Synthesis and Methodology: this compound serves as a versatile reagent and building block in a range of organic reactions. It participates in Michael-like additions, for instance, by adding to benzaldehyde (B42025) in the presence of concentrated hydrochloric acid. smolecule.com It is also employed in the synthesis of heterocyclic compounds. smolecule.com Modern synthetic methods continue to expand its utility; palladium-catalyzed reactions have been developed for the ortho-arylation of diarylphosphinamides, and nickel catalysis has been used for the asymmetric reductive amination of ketones with this compound. smolecule.comresearchgate.net These advanced methodologies enable the construction of complex molecular architectures from a readily available starting material. orgsyn.org

Table 2: Key Research Applications of this compound

| Research Domain | Specific Application | Significance |

|---|---|---|

| Coordination Chemistry | Ligand for lanthanide and other metal ions. smolecule.com | Forms stable complexes, useful in catalysis and materials science. smolecule.com |

| Asymmetric Synthesis | Substrate for creating P-chiral phosphine ligands. acs.org | Enables the synthesis of enantiomerically pure compounds for asymmetric catalysis. acs.orgresearchgate.net |

| Catalysis | Precursor to phosphine ligands and used in chemoselective hydrogenation. smolecule.com | Provides access to important catalysts for organic transformations. smolecule.com |

| Organic Synthesis | Reagent in Michael-like additions and heterocycle synthesis. smolecule.com | Acts as a versatile building block for complex molecules. smolecule.com |

| Materials Science | Component in pH-responsive MRI agents and perovskite passivation. nanoge.orgacs.org | Contributes to the development of "smart" materials and advanced optoelectronics. nanoge.orgacs.org |

Structure

2D Structure

Propiedades

IUPAC Name |

[amino(phenyl)phosphoryl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12NOP/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIGIWEGXTTUCIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12NOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357449 | |

| Record name | Diphenylphosphinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5994-87-6 | |

| Record name | Diphenylphosphinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenylphosphinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies of Diphenylphosphinamides

Classical and Contemporary Approaches to Core Synthesis

The traditional synthesis of phosphinic amides typically involves the reaction of phosphinic chlorides with amines. researchgate.net However, a significant shift towards more environmentally benign, "chlorine-free" methods has led to the development of novel synthetic strategies. researchgate.net

A modern, chlorine-free approach to synthesizing diphenylphosphinamides involves the catalytic aminolysis of alkyl diphenylphosphinates. researchgate.net This method circumvents the use of phosphinic chlorides. researchgate.net In one notable strategy, the reaction between alkyl diphenylphosphinates and primary amines is carried out under microwave irradiation in the presence of an ionic liquid catalyst, [bmim][PF6]. researchgate.net This process efficiently converts the phosphinate esters into the corresponding phosphinic amides. researchgate.net The reactivity of various primary amines has been evaluated in this system, demonstrating the versatility of the method. researchgate.net The general reactivity order for aminolysis reactions in acetonitrile (B52724) has been observed as diamines > butylamine (B146782) > secondary amines. researchgate.netscispace.comcdnsciencepub.com The reaction is believed to proceed through a pentacoordinate intermediate. researchgate.net

The work-up for this catalytic aminolysis is often straightforward, involving the removal of excess amine under a vacuum, followed by chromatographic purification. researchgate.net A key advantage of this approach is the potential to recycle and reuse the nucleophiles (amines), enhancing the sustainability of the process. researchgate.net

Table 1: Catalytic Aminolysis of Methyl Diphenylphosphinate

| Amine Reactant | Conditions | Catalyst | Result |

|---|---|---|---|

| Primary Amines | waves Microwave Irradiation | [bmim][PF6] | Conversion to corresponding phosphinic amides. researchgate.net |

| n-Butylamine | science Acetonitrile, 50°C | None (kinetic study) | Follows a two-term rate law, second order in amine predominates. researchgate.netcdnsciencepub.com |

| Secondary Amines (Piperidine, Morpholine) | science Acetonitrile, 50°C | None (kinetic study) | Follows a rate law that is first order in amine. researchgate.netresearchgate.net |

Beyond the aminolysis of phosphinates, other innovative chlorine-free methods have been established. These approaches often improve atom economy and avoid the generation of corrosive byproducts.

One such method is a catalyst-free synthesis from chlorophosphines and hydroxylamines. organic-chemistry.orgnih.gov This reaction proceeds through a P(III) to P(V) rearrangement. The proposed mechanism involves the initial formation of an R₂N-O-PR₂ intermediate, which then undergoes homolysis of the N-O bond to generate an amino radical and a phosphoryl radical. organic-chemistry.orgacs.org Subsequent recombination of these radical species yields the final phosphinic amide product. organic-chemistry.orgacs.org This radical-based pathway is notable for avoiding the production of phosphine (B1218219) oxide waste. organic-chemistry.orgnih.gov Optimization studies have shown that using pyridine (B92270) as a base in dichloromethane (B109758) (DCM) at 0°C under a nitrogen atmosphere provides high yields. organic-chemistry.org

Another practical, catalyst-free method involves the coupling of secondary phosphine oxides (SPOs) with O-benzoylhydroxylamines. acs.org By simply heating a mixture of the SPO and O-benzoylhydroxylamine with a base such as potassium carbonate (K₂CO₃) in an open-air system, various phosphinic amides can be obtained in moderate to excellent yields. acs.org

Table 2: Comparison of Chlorine-Free Synthetic Routes

| Method | Starting Materials | Key Features |

|---|---|---|

| autorenew Aminolysis of Phosphinates | Alkyl Diphenylphosphinates + Amines | Microwave-assisted; Ionic liquid catalyst; Recyclable nucleophiles. researchgate.net |

| shuffle P(III) to P(V) Rearrangement | Chlorophosphines + Hydroxylamines | Catalyst-free; Radical mechanism; Avoids phosphine oxide waste. organic-chemistry.orgnih.gov |

| link SPO Coupling | Secondary Phosphine Oxides + O-Benzoylhydroxylamines | Catalyst-free; Simple heating with base (K₂CO₃); Open-air system. acs.org |

Functionalization and Derivatization via N-Alkylation

Further diversification of the diphenylphosphinamide scaffold can be achieved through N-alkylation, allowing for the introduction of various substituents on the nitrogen atom.

A straightforward preparative method has been developed for the synthesis of N,N-disubstituted diphenylphosphinamides starting from their N-monosubstituted precursors. nii.ac.jpresearchgate.net This involves the treatment of an N-alkyl (or phenyl) this compound with a suitable base and an alkylating agent, leading to the addition of a second substituent on the nitrogen atom. nii.ac.jp

Direct synthesis of N,N-disubstituted phosphinamidates can also be achieved through Lewis acid or alkyl halide-promoted rearrangements of phosphinimidates. researchgate.net This strategy provides another route to these valuable compounds, which can be difficult to access through other means. researchgate.net For instance, a one-pot procedure allows for the conversion of alkyl halides into corresponding azides in situ, which then react with phosphites to form phosphorimidates. researchgate.net The final addition of a catalytic amount of Lewis acid promotes the rearrangement to the desired N,N-disubstituted product in good yields. researchgate.net

Formation of Cyclized and Fused this compound Systems

The this compound moiety can be incorporated into complex heterocyclic structures through cyclization reactions. A powerful method for achieving this is the anionic cyclization of N-benzyl-P,P-diphenylphosphinamides. researchgate.netnih.gov This process enables a sequential one-pot double dearomatization, providing access to unique fused ring systems. researchgate.netnih.gov

The reaction is typically initiated by deprotonation with a strong base, such as sec-butyllithium (B1581126) (s-BuLi), which selectively occurs at the benzylic position. researchgate.net The resulting anion undergoes an intramolecular attack on one of the P-phenyl rings, leading to a dearomatized species. researchgate.net These dearomatized dianions can then be trapped with various electrophiles, such as protons (from methanol) or alkylating agents, to yield bis(tetrahydro-2,1-benzazaphospholes) with high regio- and stereocontrol. researchgate.netnih.gov The specific outcome of the reaction, particularly the regioselectivity of protonation, can be influenced by factors such as the N-alkyl substituent, the acidity and size of the proton source, and the solvent used. researchgate.netacs.org This methodology provides a facile route to multifunctional, doubly phosphorylated heterocyclic systems. nih.gov

Dearomatizing Anionic Cyclization Strategies of Diphenylphosphinamides

Dearomatizing anionic cyclization has emerged as a significant strategy in the synthesis of complex molecular architectures from readily available aromatic compounds. nih.gov This approach involves the transformation of a flat, aromatic system into a three-dimensional cyclic structure through the action of an anionic species. In the context of diphenylphosphinamides, this methodology has been particularly fruitful, enabling the synthesis of various heterocyclic compounds. nih.govacs.orgbeilstein-journals.org

Intramolecular Nucleophilic Addition Mechanisms to Aromatic Rings

The core of the dearomatizing anionic cyclization of diphenylphosphinamides lies in the intramolecular nucleophilic addition of a carbanion to an aromatic ring. acs.orgmasterorganicchemistry.comwikipedia.org This process is typically initiated by deprotonation of a benzylic position on an N-benzyl-P,P-diphenylphosphinamide derivative using a strong base, such as sec-butyllithium (s-BuLi). beilstein-journals.orgresearchgate.net The resulting benzylic anion then acts as an internal nucleophile, attacking one of the phenyl rings of the this compound moiety. researchgate.net This intramolecular attack disrupts the aromaticity of the phenyl ring, leading to the formation of a dearomatized anionic intermediate. acs.orgresearchgate.net The phosphinamide group plays a crucial role in promoting this reaction. acs.org The mechanism involves the formation of a non-aromatic, negatively charged intermediate known as a Meisenheimer-type complex. masterorganicchemistry.comwikipedia.org The stability of this intermediate is influenced by the presence of electron-withdrawing groups, which can delocalize the negative charge. wikipedia.org In the case of diphenylphosphinamides, the phosphorus center can help to stabilize the resulting anion.

Regioselective and Stereoselective Outcomes in Cycloaddition

The dearomatizing anionic cyclization of N-benzyl diphenylphosphinamides often proceeds with a high degree of regioselectivity and stereoselectivity. nih.govacs.org The regioselectivity refers to which position on the aromatic ring the nucleophile attacks, while stereoselectivity pertains to the spatial arrangement of the atoms in the resulting cyclic product.

The initial deprotonation typically occurs at the benzylic position due to the acidity of these protons. The subsequent intramolecular cyclization predominantly involves an attack at the ortho-position of one of the P-phenyl rings. acs.org This preference can be attributed to the formation of a thermodynamically stable five-membered ring.

The stereochemical outcome of the cyclization is often highly diastereoselective, meaning that one diastereomer is formed in preference to others. acs.orgacs.org This selectivity is influenced by several factors, including the nature of the N-alkyl substituent, the solvent system, and the reaction temperature. researchgate.netacs.org For instance, the use of certain additives and the choice of the protonating agent can significantly impact the diastereomeric ratio of the final products. acs.org In the case of bis(N-benzyl-P,P-diphenylphosphinamides), a sequential one-pot double dearomatization can occur, yielding bis(tetrahydro-2,1-benzazaphospholes) with very high regio- and stereocontrol. nih.gov The relative configuration of the stereogenic centers in the products has been confirmed through techniques like X-ray crystallography. researchgate.net

| Starting Material | Base/Solvent | Outcome | Ref |

| N-benzyl-N-methylthis compound | s-BuLi / THF | Tetrahydrobenzo[c]-1-aza-2λ5-phospholes with excellent diastereoselectivity. | acs.org |

| bis(N-benzyl-P,P-diphenylphosphinamides) | s-BuLi / THF | Bis(tetrahydro-2,1-benzazaphospholes) with very high regio- and stereocontrol. | nih.gov |

| N-alkyl-N-benzyldiphenylphosphinamides | s-BuLi / THF/HMPA or DMPU | Tetrahydrobenzo[c]-1-aza-2λ5-phospholes with moderate to excellent regio- and stereocontrol. | acs.org |

Protonation and Electrophilic Quenching of Dearomatized Dianions

Following the intramolecular cyclization, the resulting dearomatized dianionic species can be trapped by various electrophiles. acs.orgbeilstein-journals.org The most common electrophile is a proton source, leading to the formation of a neutral, stable heterocyclic product. researchgate.netacs.org A wide range of protonating agents has been studied, including alcohols (methanol, isopropanol, t-butanol), phenols, amines, amides, and organic acids. researchgate.net

The regioselectivity of the protonation is a critical aspect, with protonation occurring predominantly at the α or γ position relative to the phosphorus atom. researchgate.net The choice of the protonating agent, its acidity, and its steric bulk can influence the ratio of the resulting 1,3-cyclohexadiene (B119728) and 1,4-cyclohexadiene (B1204751) systems. acs.org For example, using bulky proton donors can lead to selective protonation at the less sterically hindered position. beilstein-journals.org

Besides protonation, the dearomatized dianions can be quenched with other electrophiles, such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide), aldehydes, and ketones. beilstein-journals.orgresearchgate.net This allows for the introduction of various functional groups onto the newly formed heterocyclic scaffold, further expanding the synthetic utility of this methodology. beilstein-journals.org The reaction with carbonyl compounds typically occurs at the γ-position of the phenyl group due to steric hindrance. researchgate.net

| Dianion from | Electrophile | Product | Ref |

| N-benzyl-N-methylthis compound | Methanol, Deuterium oxide, Methyl iodide, Benzaldehyde (B42025) | Functionalized tetrahydrobenzo[c]-1-aza-2λ5-phospholes | acs.orgbeilstein-journals.org |

| bis(N-benzyl-P,P-diphenylphosphinamides) | Protonation, Alkylation | Bis(tetrahydro-2,1-benzazaphospholes) | nih.govresearchgate.net |

| N-alkyl-N-benzyldiphenylphosphinamides | Alcohols, Phenols, Amines, Amides, Organic acids | Tetrahydrobenzo[c]-1-aza-2λ5-phospholes (1,3- or 1,4-cyclohexadiene systems) | researchgate.net |

Annulation Reactions for Heterocyclic Ring Construction

Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule through the formation of two new bonds, are a powerful tool in synthetic organic chemistry. scripps.eduwikipedia.org In the context of this compound chemistry, annulation strategies have been employed for the construction of various heterocyclic rings. nih.govbeilstein-journals.org

While dearomatizing anionic cyclization is a prominent method, other annulation approaches can also be utilized. These can include cycloaddition reactions where the this compound moiety or a derivative thereof acts as one of the components. msu.edu For instance, [4+1] and [3+2] annulation strategies are known for the synthesis of five-membered rings. nih.gov The specific type of annulation can lead to different heterocyclic systems, providing a versatile entry into diverse molecular scaffolds. These methods are particularly valuable for constructing fused ring systems, where a new ring is appended to an existing one. scripps.edu The development of such reactions expands the toolbox for creating complex molecules containing the this compound structural motif or its derivatives. beilstein-journals.org

Synthesis of P-Chiral Ligands and γ-Phostams

The synthetic methodologies involving diphenylphosphinamides have been successfully applied to the creation of valuable chiral ligands and biologically relevant γ-phostams.

The enantioselective desymmetrization of achiral N-dialkyl-P,P-diphenylphosphinamides via ortho-lithiation mediated by a chiral ligand, such as (-)-sparteine, provides an efficient route to P-chiral ortho-functionalized derivatives. acs.org This method allows for the synthesis of enantiomerically pure P-chiral phosphine and diimine ligands with high yields and enantiomeric excesses. acs.org The resulting configurationally stable ortho-anions can be quenched with various electrophiles to introduce functionality at the ortho-position. acs.org These P-chiral ligands have potential applications in asymmetric catalysis. acs.org

γ-Phostams, which are phosphorus analogs of γ-lactams (1,2-azaphospholidine 2-oxides), are another important class of heterocycles that can be synthesized from this compound precursors. beilstein-journals.orgnih.gov The dearomatizing anionic cyclization of N-alkyl-N-benzyldiphenylphosphinamides, followed by protonation or reaction with other electrophiles, affords cyclohexadiene-fused γ-phosphinolactams. beilstein-journals.org Subsequent acid-catalyzed hydrolysis or methanolysis of the resulting tetrahydrobenzo[c]-1-aza-2λ5-phospholes can lead to the formation of functionalized γ-(N-alkylamino)phosphinic acids or their esters, which are precursors to or can be considered as derivatives of γ-phostams. acs.orgacs.orgresearchgate.net This strategy provides a stereoselective entry to these important five-membered azaphosphaheterocycles. acs.orgbeilstein-journals.org

| Precursor | Reagents | Product Class | Ref |

| N-dialkyl-P,P-diphenylphosphinamides | n-BuLi / (-)-sparteine, Electrophile | P-chiral ortho-functionalized diphenylphosphinamides | acs.org |

| N-alkyl-N-benzyldiphenylphosphinamides | s-BuLi, Electrophile, Acid hydrolysis | γ-(N-alkylamino)phosphinic acids (γ-Phostam precursors) | acs.orgacs.org |

| bis(N-benzyl-P,P-diphenylphosphinamides) | s-BuLi, Electrophile, Acid-catalyzed methanolysis | Bis(methyl gamma-aminophosphinates) | nih.govresearchgate.net |

Mechanistic Investigations of Diphenylphosphinamide Reactivity

Anionic Dearomatization Mechanisms

Anionic dearomatization of diphenylphosphinamide derivatives represents a significant transformation, offering a pathway to novel heterocyclic structures. Theoretical and experimental studies have elucidated the key steps involved in this process. smolecule.comresearchgate.netual.es

The initial step in the anionic dearomatization of diphenylphosphinamides involves the formation of a pre-reactive complex between the organolithium reagent (e.g., s-BuLi) and the phosphinamide. researchgate.netual.esresearchgate.net This complex formation is a crucial aspect of the Complex-Induced Proximity Effect (CIPE), where the organolithium compound coordinates to the Lewis basic phosphoryl group (P=O) of the this compound. researchgate.net This pre-coordination increases the effective concentration of the base near the reaction site and directs the subsequent deprotonation. benthamopenarchives.com

Theoretical studies, specifically at the Becke3LYP/6-31+G* level of theory, support the formation of this pre-reactive complex as the initial step on the potential energy surface of the reaction. researchgate.netresearchgate.net Experimental evidence from NMR spectroscopy, including two-dimensional (2D) ⁷Li,³¹P[¹H] shift correlations and ⁷Li[³¹P] NMR spectra, has been instrumental in identifying and characterizing these transient complexes. researchgate.net In the absence of coordinating cosolvents, multiple dimeric pre-complexes have been identified through NMR studies, highlighting the complexity of the initial interactions between the phosphinamide and the organolithium reagent. researchgate.net

Following the formation of the pre-reactive complex, the reaction proceeds preferentially through the metalation of the N-Cα position of the phosphinamide. researchgate.netresearchgate.net This step involves the abstraction of a proton from the carbon atom adjacent to the nitrogen atom by the organolithium base. The resulting carbanion is a key intermediate in the subsequent intramolecular cyclization.

The preference for NCα-metalation over other potential deprotonation sites, such as the ortho-positions of the P-phenyl rings or the benzylic position in N-benzyl derivatives, is a significant finding. researchgate.netresearchgate.net The intramolecular nucleophilic addition of the generated carbanion to one of the ortho positions of a P-phenyl ring leads to the formation of dearomatized products. researchgate.netresearchgate.net This cyclization is a reversible process, leading to the formation of various dearomatized anionic intermediates. researchgate.net

| Intermediate Type | Description | Evidence |

|---|---|---|

| Pre-reactive Complex | Coordination of organolithium reagent to the P=O group. | Theoretical calculations (Becke3LYP/6-31+G*), NMR spectroscopy. researchgate.netresearchgate.net |

| NCα-lithiated species | Carbanion formed by deprotonation at the carbon alpha to the nitrogen. | NMR spectroscopy, trapping experiments with electrophiles. researchgate.netresearchgate.net |

| Dearomatized Anions | Formed by intramolecular nucleophilic addition of the NCα carbanion to a P-phenyl ring. | NMR spectroscopy (⁷Li, ³¹P). researchgate.net |

Coordinating co-solvents, such as hexamethylphosphoramide (B148902) (HMPA) and N,N'-dimethyl-N,N'-propylene urea (B33335) (DMPU), play a significant role in the reactivity of diphenylphosphinamides with organolithium reagents. researchgate.netbenthamopenarchives.com These additives enhance the rate of metalation by breaking down the aggregates of organolithium reagents, thereby increasing their basicity. benthamopenarchives.com

Specifically, these co-solvents are believed to favor the formation of solvent-separated ion pairs (SSIPs) over contact ion pairs (CIPs). researchgate.net In an SSIP, the lithium cation and the carbanion are separated by solvent molecules, which can increase the nucleophilicity of the carbanion and influence the subsequent reaction pathway. In the context of anionic dearomatization, HMPA has been shown to act as a catalyst for both the ortho-to-benzylic translocation and the anionic cyclization reactions. researchgate.net The presence of these co-solvents is often crucial for achieving high yields and controlling the regioselectivity of the dearomatization process. benthamopenarchives.com

The anionic dearomatization of this compound derivatives has been demonstrated to be under thermodynamic control. researchgate.netresearchgate.net This implies that the product distribution is determined by the relative stability of the possible products rather than the rates at which they are formed. wikipedia.orgjackwestin.com Under conditions where the reaction is reversible, the system will equilibrate to the most stable thermodynamic product. libretexts.org

In the dearomatization reaction, the intramolecular nucleophilic addition of the NCα-carbanion to the ortho position of the aromatic ring leads to the dearomatized products. researchgate.netresearchgate.net The reversibility of this cyclization allows for the system to reach a thermodynamic equilibrium, favoring the formation of the most stable dearomatized anionic species. researchgate.net This is in contrast to kinetically controlled reactions, where the major product is the one that is formed the fastest, often at lower temperatures and shorter reaction times. wikipedia.orglibretexts.org The understanding of thermodynamic versus kinetic control is crucial for predicting and controlling the outcome of these complex reactions. jackwestin.comlibretexts.org

Cyclization Reactions of Unsaturated this compound Derivatives

Unsaturated this compound derivatives, particularly those containing allyl groups, undergo interesting cyclization reactions that have been mechanistically investigated. smolecule.comresearchgate.net These reactions provide routes to various heterocyclic structures.

The cyclization of allylphosphinamide derivatives involves the formation of an allyl anion intermediate. This anion is an ambident nucleophile, meaning it can attack an electrophile at two different positions: the α-carbon and the γ-carbon. nih.gov The regioselectivity of this attack is a key aspect of the cyclization reaction.

Studies have shown that both α- and γ-attack of the allyl anion can occur. researchgate.netresearchgate.net However, the formation of seven-membered ring products, which result from the γ-attack, is clearly favored. researchgate.net This preference for γ-attack over α-attack dictates the structure of the final cyclized product. The factors influencing this regioselectivity can include the nature of the substituent on the nitrogen atom, the reaction conditions, and the presence of coordinating co-solvents. Understanding the regioselectivity of the allyl anion attack is essential for designing synthetic routes to specific heterocyclic systems derived from diphenylphosphinamides.

| Type of Attack | Position of Attack | Resulting Ring Size | Favored Pathway |

|---|---|---|---|

| α-attack | Carbon adjacent to the nitrogen and phosphorus. | Smaller ring system | Less favored |

| γ-attack | Terminal carbon of the allyl group. | Seven-membered ring | Favored researchgate.net |

Asymmetric Transformations Involving this compound

The exploration of this compound in asymmetric catalysis has revealed its potential in generating chiral molecules with high stereoselectivity. Nickel-catalyzed reactions, in particular, have been a focal point of this research.

The asymmetric reductive amination of ketones using this compound has been successfully demonstrated with nickel catalysts. nih.govthieme-connect.com This transformation is a powerful tool for the synthesis of chiral amines, which are significant structural motifs in many pharmaceuticals. sciengine.com The reaction typically involves the condensation of a ketone with this compound to form an intermediate enamine or imine, which is then asymmetrically reduced by a chiral nickel hydride species. nih.govsciengine.com

Formic acid is often employed as a safe and economical source of hydrogen, circumventing the need for high-pressure hydrogen gas. nih.govthieme-connect.com The use of titanium alkoxides, such as titanium(IV) ethoxide, can facilitate the initial condensation step, especially with less nucleophilic amines like this compound. nih.gov A broad range of ketones, including challenging substrates like enolizable and biaryl ketones, can be effectively converted into their corresponding phosphinamides with excellent enantiomeric excess (ee). nih.govresearchgate.net For instance, the reaction has been successfully applied to the synthesis of chiral biarylmethylamines, a class of compounds relevant for the treatment of type II diabetes. thieme-connect.com

The choice of the chiral ligand is crucial for achieving high enantioselectivity. sciengine.com Strongly σ-donating bis(alkylphosphine) ligands have been shown to be effective in promoting both stereoselective hydride insertion and the decarboxylation of the formate. nih.gov

Table 1: Examples of Nickel-Catalyzed Asymmetric Reductive Amination with this compound

| Ketone Substrate | Chiral Ligand | Product Yield (%) | Enantiomeric Excess (ee, %) |

| Biaryl Ketone | (S)-Binapine | 91 | 95 |

| Aliphatic Ketone | (S)-Binapine | 87 | 93 |

| Functionalized Ketone | (S)-Binapine | 90 | 94 |

This interactive table provides a summary of representative results from nickel-catalyzed asymmetric reductive amination reactions involving this compound, showcasing the high yields and enantioselectivities achieved with various ketone substrates. thieme-connect.com

The mechanism of chiral induction in these nickel-catalyzed reactions is a subject of ongoing investigation. It is generally accepted that the chiral ligand coordinates to the nickel center, creating a chiral environment that dictates the facial selectivity of the hydride transfer to the imine intermediate. diva-portal.org The precise nature of the catalytically active species and the transition state geometry are crucial for understanding the origin of stereoselectivity. sciengine.comnih.gov

Mechanistic studies, including computational and experimental approaches, aim to elucidate the factors that control the enantioselectivity. diva-portal.org These studies often explore the role of the ligand structure, the counterion of the catalyst precursor, and the reaction conditions on the stereochemical outcome. sciengine.com For some asymmetric transformations, it has been found that the counterion of an acid additive can influence not only the enantiomeric excess but also the sense of asymmetric induction. sciengine.com A deeper understanding of these mechanistic details is essential for the rational design of more efficient and selective catalysts for asymmetric reactions involving this compound. diva-portal.orgsciengine.com

Reactivity with Main Group Organometallics

The reactivity of this compound with main group organometallic compounds has been explored, leading to novel coupling reactions and the formation of interesting molecular structures. rsc.orggoettingen-research-online.de These reactions often involve the activation of N-H and P-H bonds.

The reaction of this compound with β-diketiminato aluminium hydrides showcases its diverse reactivity. rsc.orggoettingen-research-online.de Depending on the stoichiometry and reaction conditions, different coupling pathways can be observed, including dehydrogenation coupling and deaminating dehydrogenation coupling. rsc.orggoettingen-research-online.de

For example, the reaction of LAlH₂ (where L is a β-diketiminato ligand) with one equivalent of this compound can lead to a dehydrogenation coupling product. rsc.orggoettingen-research-online.de When two equivalents of this compound are used, a more complex reaction occurs, resulting in a deaminating dehydrogenation coupling product. rsc.orggoettingen-research-online.de This process involves both the loss of hydrogen and ammonia (B1221849), leading to the formation of a compound containing an Al-O-P and an Al-N-P linkage. rsc.org The resulting structures have been characterized by multinuclear NMR spectroscopy and single-crystal X-ray diffraction, revealing unique coordination modes at the aluminum center. rsc.orggoettingen-research-online.de These reactions highlight the potential of using main group organometallics to facilitate bond-forming reactions with this compound. rsc.org

Thermal and Lewis Acid-Catalyzed Cycloaddition Reactions (e.g., Diels-Alder)

While research on the direct participation of this compound in Diels-Alder reactions is not extensively documented, the principles of these cycloadditions are well-established and can be applied to derivatives of this compound. wikipedia.orgsigmaaldrich.com The Diels-Alder reaction is a powerful [4+2] cycloaddition for forming six-membered rings. wikipedia.orgsigmaaldrich.com

In the context of related phosphoramidates, N-sulfinylphosphoramidates have been shown to undergo diastereoselective [4+2] cycloaddition reactions with dienes like 1,3-cyclohexadiene (B119728). acs.org The diastereoselectivity of these reactions can be high even in the absence of a catalyst and can be further improved by the use of Lewis acids. acs.org Lewis acids can enhance the reactivity and shorten reaction times. acs.orgnih.gov

The control of diastereoselectivity in these cycloadditions is often rationalized by the formation of a chelated intermediate when a Lewis acid is used. acs.org This chelation can lock the conformation of the dienophile, leading to a preferential approach of the diene from one face. The stereochemical outcome is a result of the interplay between steric and electronic factors in the transition state. organic-chemistry.org The development of asymmetric versions of these cycloadditions, potentially using chiral Lewis acids, could provide access to enantiomerically enriched cycloadducts derived from phosphorus-containing dienophiles. rsc.orgmdpi.comchemrxiv.org

Postulated Intermediacy of Tin Chelates

In the exploration of this compound's reactivity, the formation of chelated tin intermediates has been proposed as a key mechanistic feature in certain transformations. Research into the coordination chemistry of phosphinamide-based ligands with tin(IV) has provided significant insights into this possibility. A notable study by López-Ortiz and colleagues has offered concrete evidence for the formation of stable tin chelates, which can be reasonably postulated as intermediates in related catalytic or stoichiometric reactions involving organotin reagents.

Detailed investigations have been conducted on ortho-tin(IV) derivatives of phosphinamides. researchgate.netacs.org These studies reveal that an ortho-functionalized phosphinamide can act as a pincer-type ligand, specifically a C-C-P-O pincer ligand. This chelation involves the formation of an asymmetric five-membered ring metallocycle with the tin(IV) center. researchgate.netacs.org A critical aspect of this interaction is the intramolecular coordination of the phosphoryl (P=O) group's oxygen atom to the tin atom. researchgate.netacs.org

The structure of these tin-phosphinamide complexes has been thoroughly characterized using a combination of multinuclear magnetic resonance spectroscopy (¹H, ¹³C, ³¹P, and ¹¹⁹Sn NMR) and single-crystal X-ray diffraction. researchgate.netacs.org These analytical methods have confirmed the formation of a stable chelate. The X-ray diffraction data, in particular, has elucidated the geometry of the tin center upon chelation. The intramolecular coordination of the phosphoryl oxygen to the tin(IV) atom results in a distorted trigonal-bipyramidal configuration for the metal center. researchgate.netacs.org This structural arrangement underscores the stability of the chelated intermediate, lending credence to its potential role in directing the course of reactions involving this compound and tin compounds. The existence of such a well-defined chelate supports the hypothesis that similar transient species could form and dictate the regioselectivity and stereoselectivity of certain synthetic methodologies.

The characterization data from these studies provide a solid foundation for postulating the intermediacy of tin chelates in the reactivity of this compound. The observed coordination and resulting geometry are detailed in the table below.

| Analytical Data for Phosphinamide-Tin(IV) Chelate | |

| Complex Structure | ortho-Tin(IV) derivative of a phosphinamide |

| Ligand Type | C-C-P-O Pincer Ligand |

| Chelation Feature | Asymmetric five-membered ring metallocycle |

| Key Interaction | Intramolecular P=O coordination to Sn(IV) |

| Coordination Geometry at Tin(IV) | Distorted Trigonal-Bipyramidal |

| Characterization Methods | ¹H, ¹³C, ¹⁵N, ³¹P, ¹¹⁹Sn NMR; Single-Crystal X-ray Diffraction |

| Reference | researchgate.netacs.org |

Coordination Chemistry of Diphenylphosphinamide and Its Derivatives

Design and Synthesis of Novel Ligands

Phosphinic amide derivatives can be designed to act as either monodentate or bidentate ligands, a feature that dictates how they bind to a metal center. sigmaaldrich.comcsbsju.edu Monodentate ligands bind through a single donor atom, whereas bidentate ligands, or chelating ligands, bind through two donor sites, which often leads to more stable metal complexes due to the chelate effect. csbsju.edu

A monoanionic phosphoramide (B1221513) ligand, for example, has demonstrated the ability to coordinate to lanthanum in both a monodentate (κ¹) and a bidentate (κ²) fashion. nih.gov The preferred coordination mode is influenced by the steric demand at the metal center. nih.gov When acting as a bidentate ligand, it forms a chelate ring with the metal ion. nih.gov The synthesis of N-substituted bis(2,2-dimethyl-1-aziridinyl)phosphinic amides provides another example of phosphinic amide derivatives with potential coordination sites. nih.gov Furthermore, symmetrical methylene-bis[(aminomethyl)phosphinic acids] have been synthesized, which act as bidentate or bridging ligands in polynuclear complexes with divalent metal ions. nih.gov

| Ligand Type | Coordination Mode | Example Structure/Class | Key Feature |

|---|---|---|---|

| Monoanionic Phosphoramide | Monodentate (κ¹) or Bidentate (κ²) | [R₂N-P(O)Ph₂]⁻ | Coordination mode is dependent on steric factors at the metal center. nih.gov |

| Methylene-bis[(aminomethyl)phosphinic acids] | Bidentate/Bridging | (NH₂CH₂)PO₂H-C(R¹)(R²)-PO₂H(CH₂NH₂) | Forms polynuclear complexes with divalent metals. nih.gov |

The donor properties of phosphinamide ligands can be finely tuned by replacing the phosphoryl oxygen atom (P=O) with heavier chalcogens like sulfur (P=S) or selenium (P=Se). This modification alters the electronic and steric properties of the ligand, influencing its affinity for different metal ions. The synthesis of such derivatives often involves the reaction of a phosphine (B1218219) with the elemental chalcogen. rsc.orgnih.gov

Research has led to the synthesis of novel oligodentate ligands such as P(X)-modified carbamoylmethylphosphine oxides (CMPO) and sulfides (CMPS), where X can be O or S. researchgate.net Similarly, phosphine selenide (B1212193) compounds are frequently used to quantify the donor strength and basicity of phosphine ligands by analyzing their P–Se coupling constants (JP–Se) in NMR spectroscopy. nih.govchemrxiv.org For instance, a comparison of isomeric pyrrolyl phosphine selenides revealed that the ligand with a nitrogen atom bound directly to the phosphorus (L1Se) exhibited a significantly larger JP–Se coupling constant (813 Hz) compared to its isomers (726-730 Hz), indicating a greater s-character in the P–Se bond. nih.gov This suggests that the electronegativity of the atoms attached to the phosphorus center directly influences the ligand's donor properties. nih.govnih.gov

| Compound | Donor Set | JP–Se Coupling Constant (Hz) | Reference |

|---|---|---|---|

| L1Se (N-bound pyrrolyl phosphine selenide) | P=Se | 813 | nih.gov |

| L2Se (C-bound pyrrolyl phosphine selenide) | P=Se | 726 | nih.gov |

| L3Se (C-bound pyrrolyl phosphine selenide) | P=Se | 730 | nih.gov |

| Triphenylphosphine selenide | P=Se | 731 | nih.gov |

P,N-hybrid ligands, which incorporate both phosphorus and nitrogen donor atoms within a single molecular framework, have emerged as a significant class of compounds in coordination chemistry. nih.govresearchgate.net The combination of a soft phosphine donor with a harder amine donor allows for versatile coordination behavior and access to unique reactivity. The synthesis of these ligands is often straightforward, for example, through the coupling of secondary amines with chlorophosphines. nih.govnih.gov

One area of development involves embedding a nitrogen atom into the backbone of diphosphine ligands, creating P–N–P scaffolds. nih.govresearchgate.net The –NH– functionality in these backbones can act as a donor for hydrogen bonding and can be deprotonated to form an amido anion that coordinates to metal centers. nih.gov Other examples include ligands that combine a phosphine moiety with a strongly basic guanidinium (B1211019) substituent, prepared by reacting 2-(diphenylphosphino)aniline (B1366319) with a carbodiimide. rsc.org This class of ligands can form P,N-chelate complexes with metals like palladium and platinum. rsc.org The development of phosphine 1-azaallyl (P^AzA) ligands represents another novel architecture, where the ligand can isomerize between different coordination modes. scholaris.ca

Metal Complexation Studies and Structural Elucidation

The study of how diphenylphosphinamide-based ligands coordinate to metal ions and the resulting structures of the complexes is crucial for understanding their properties and potential applications. Spectroscopic techniques and X-ray crystallography are primary tools for this elucidation.

This compound derivatives, particularly those containing a phosphoryl group (P=O), exhibit a high affinity for hard Lewis acidic lanthanide(III) ions. functmaterials.org.ua This has led to the synthesis and characterization of a variety of lanthanide complexes.

For example, N-(diphenylphosphoryl)-2-methoxybenzamide has been used to synthesize complexes of the general formula Ln(HL)₃(NO₃)₃, where Ln includes La, Nd, Eu, Gd, Tb, and Lu. functmaterials.org.ua Infrared (IR) spectroscopy is a key tool for characterizing these complexes. A significant shift of the ν(P=O) band to lower wavenumbers (a shift of approximately 60 cm⁻¹) upon complexation indicates that the ligand coordinates to the lanthanide ion through the oxygen atom of the phosphoryl group. functmaterials.org.ua In contrast, the position of the ν(C=O) band remains largely unchanged, confirming that the carbonyl group does not participate in coordination. functmaterials.org.ua Similar findings were reported for complexes based on N-(diphenylphosphoryl)benzamide. bohrium.com The spectroscopic characterization of lanthanide complexes with imidophosphorane ligands has also been explored, demonstrating the utility of this ligand class in stabilizing high-valent f-element centers. digitellinc.comrsc.org

Phosphinamide ligands display diverse coordination modes, which are dictated by the ligand's structure, the nature of the metal ion, and the steric environment of the complex. nih.gov A monoanionic phosphoramide ligand has been shown to bind to lanthanum in either a monodentate (κ¹) or a bidentate (κ²) fashion. nih.gov The chelating κ² mode is generally preferred, but steric crowding at the metal center can force a κ¹ coordination. nih.gov The protonated, neutral form of the ligand binds exclusively in a monodentate mode through the phosphoryl oxygen. nih.gov

| Ligand Type | Metal Ion | Coordination Mode | Resulting Geometry/Feature |

|---|---|---|---|

| Anionic Phosphoramide | La(III) | Bidentate (κ²) or Monodentate (κ¹) | Mode depends on steric demand. nih.gov |

| Neutral N-(diphenylphosphoryl)-2-methoxybenzamide | Ln(III) | Monodentate (via P=O) | Nitrate anions act as bidentate co-ligands. functmaterials.org.ua |

| Tertiary Phosphine Selenide | Zn(II) | Bidentate (Chelating) | Distorted tetrahedral geometry. researchgate.net |

| Methylene-bis[(aminomethyl)phosphinic acids] | Cu(II), Co(II) | Bridging/Chelating | Forms dinuclear and cubane-like structures. nih.gov |

Spirocyclic Skeletons in Aluminum Complexes

The formation of spirocyclic skeletons in aluminum complexes involving phosphinamide-based ligands is a nuanced area of coordination chemistry. While direct, structurally characterized examples of spirocyclic aluminum complexes featuring two bidentate this compound ligands are not extensively documented in readily available literature, the principles of coordination chemistry and existing structural precedents with related ligands allow for a detailed exploration of their potential. The propensity of phosphorus to form spirocyclic structures is well-established, with numerous examples of spirocyclic phosphoranes and other phosphorus-containing ring systems. researchgate.net This inherent tendency, combined with the known coordination behavior of phosphinamide ligands with aluminum, provides a strong basis for the formation of such assemblies.

The hypothetical formation of a spirocyclic aluminum complex with a generic bis(this compound) ligand would involve the coordination of two bidentate ligands to a single aluminum center. In such a complex, the aluminum atom would be the spiro center, common to two chelate rings. The stability and geometry of the resulting spirocyclic complex would be governed by several factors, including the nature of the linker between the two phosphinamide moieties, the coordination number of the aluminum center, and the steric and electronic properties of the substituents on the phosphorus and nitrogen atoms.

In related systems, five-coordinate aluminum complexes supported by o-phenylene-derived amido diphosphine ligands have been synthesized and structurally characterized. nih.gov These complexes exhibit a distorted trigonal-bipyramidal geometry around the aluminum center. While these are not spirocyclic, they demonstrate the capability of aluminum to coordinate with multidentate phosphine-containing ligands.

Furthermore, the synthesis of stable spirocyclic neutral radicals of aluminum with boraamidinate ligands has been reported. mdpi.com This confirms that aluminum is a viable metal center for the construction of spirocyclic architectures. The key to forming a spirocyclic this compound complex would be the use of a ligand scaffold that positions two this compound units in a manner conducive to chelation to the same aluminum atom.

The table below outlines the key characteristics and requirements for the formation of spirocyclic aluminum complexes with bis(this compound) ligands, based on established principles of coordination chemistry.

| Feature | Description | Implication for Spirocycle Formation |

| Ligand Design | A flexible or pre-organized linker connecting two this compound units. | The linker must allow the two bidentate phosphinamide groups to wrap around the aluminum center to form two distinct chelate rings. |

| Aluminum Coordination Number | Typically 4, 5, or 6. | A coordination number of at least 4 is required. Higher coordination numbers (5 or 6) could be satisfied by the two bidentate ligands, leading to a more stable spirocyclic structure. |

| Chelate Ring Size | The number of atoms in the ring formed by the ligand and the aluminum atom. | 5- or 6-membered chelate rings are generally more stable due to reduced ring strain. The linker length in the bis(this compound) ligand would determine the chelate ring size. |

| Steric Hindrance | The spatial arrangement of the phenyl groups on the phosphorus atoms. | The bulky phenyl groups could influence the feasibility of two ligands coordinating to a single aluminum center and will affect the overall geometry of the complex. |

Influence on Metal Center Properties and Reactivity

The this compound ligand, through its unique combination of steric and electronic characteristics, exerts a significant influence on the properties and reactivity of the metal center to which it is coordinated. The interplay of these effects can be systematically analyzed to understand and predict the behavior of the resulting metal complexes in various chemical transformations.

The electronic nature of the this compound ligand is primarily dictated by the inductive effects of the phenyl substituents on the phosphorus atom and the nature of the group attached to the amide nitrogen. The phenyl groups are generally considered to be electron-withdrawing, which can modulate the electron density at the metal center. This electronic influence can be probed and quantified using various spectroscopic and computational methods. For instance, in metal carbonyl complexes, the CO stretching frequency in the infrared spectrum serves as a sensitive probe of the electronic environment at the metal center. A higher stretching frequency typically indicates a more electron-deficient metal center, resulting from coordination to a less electron-donating ligand. manchester.ac.uk

The combined steric and electronic effects of the this compound ligand have a profound impact on the reactivity of the metal center. For example, in catalytic applications, these properties can influence:

Catalytic Activity: The electron density at the metal center can affect its ability to activate substrates. A more electron-rich metal center may be more effective in oxidative addition steps, while a more electron-deficient center might favor reductive elimination.

Selectivity: The steric bulk of the ligand can control the regioselectivity and stereoselectivity of a reaction by dictating the orientation of the substrate in the metal's coordination sphere.

Research on aluminum complexes with amido-phosphine ligands for the ring-opening polymerization of ε-caprolactone has shown that modifying the steric and electronic properties of the ligand by changing the substituents on the amido fragment can significantly affect the catalytic activity of the aluminum center. researchgate.net Similarly, in palladium-catalyzed cross-coupling reactions, the choice of phosphine ligand is crucial in determining the efficiency of the catalytic cycle, with both steric and electronic factors playing a critical role.

The following table summarizes the general influence of the electronic and steric properties of the this compound ligand on the properties and reactivity of a metal center.

| Property of this compound Ligand | Influence on Metal Center Properties | Consequence for Reactivity |

| Electronic Effect (Electron-withdrawing phenyl groups) | Decreases electron density at the metal center. | May enhance the electrophilicity of the metal center, potentially increasing its activity in reactions involving nucleophilic attack on a coordinated substrate. Can influence the rates of oxidative addition and reductive elimination steps in catalytic cycles. nih.govresearchgate.net |

| Steric Effect (Bulky phenyl groups) | Creates a sterically hindered environment around the metal center. Influences coordination number and geometry. | Can control substrate access to the active site, leading to enhanced selectivity (e.g., regioselectivity, stereoselectivity). May also impact the rate of ligand substitution and other elementary steps in a catalytic reaction. illinois.edunih.gov |

Catalytic Applications and Contributions of Diphenylphosphinamide

General Principles in Organic Transformations

The introduction of phosphinamide-based ligands can significantly enhance reaction rates and improve chemical yields. By tuning the substituents on the phosphorus and nitrogen atoms, the ligand's donor-acceptor properties can be finely adjusted. This electronic tuning influences the reactivity of the metal center to which it is coordinated. For instance, electron-rich phosphine (B1218219) ligands can increase the catalytic activity of late transition metals in cross-coupling reactions.

The principle of proximity, or effective molarity, also plays a role in rate enhancement. When a catalytic group is tethered to a reactant, its effective concentration in the vicinity of the reaction site is dramatically increased, leading to a significant acceleration of the reaction compared to an intermolecular catalyst. youtube.com The diphenylphosphinoyl moiety can serve as an activating group that, through its electronic influence and ability to pre-organize substrates, facilitates bond formation and increases the efficiency of catalytic cycles. Studies on related phosphine compounds have shown that subtle changes, such as the introduction of specific functional groups, can alter the rate of reaction at the phosphorus center, highlighting the sensitivity of reactivity to structural modifications. rsc.org

Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a cornerstone of modern medicinal chemistry and materials science. Phosphinamide derivatives have been successfully developed into a robust class of chiral ligands and auxiliaries that induce high levels of stereoselectivity in a variety of chemical reactions. The modularity of their synthesis allows for the creation of diverse ligand libraries, facilitating the optimization of catalysts for specific transformations. dicp.ac.cnnih.govresearchgate.net

Asymmetric reductive amination (ARA) is a powerful method for producing chiral amines, which are prevalent in pharmaceuticals. While diphenylphosphinamide itself is not the direct ligand, closely related chiral phosphoramidite (B1245037) ligands are highly effective in iridium-catalyzed ARA reactions, converting ketones into valuable chiral amines with high yields and enantioselectivity. mdpi.comnih.gov

A key strategy involves the use of diphenylphosphinic amide to generate N-phosphinoylimines in situ. These intermediates then undergo catalytic asymmetric addition of organozinc reagents. For example, in a process catalyzed by a copper(I) complex of a chiral phosphine oxide ligand (Me-DuPHOS monoxide), various aldehydes react with diphenylphosphinic amide to form imines that are subsequently alkylated. This method provides access to a range of α-chiral phosphinic amides, which can be further processed to yield the final chiral amines. The reaction demonstrates high enantiomeric excesses (ee), underscoring the effective chirality transfer mediated by the catalyst system in the presence of the phosphinoyl group. nih.gov

Below is a table summarizing the results of the Cu-catalyzed asymmetric addition of diethylzinc (B1219324) to various in situ-generated N-phosphinoylimines. nih.gov

| Entry | Aldehyde (RCHO) | Product | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| 1 | Benzaldehyde (B42025) | N-(1-Phenylpropyl)this compound | 95 | 95 |

| 2 | 4-Methoxybenzaldehyde | N-[1-(4-Methoxyphenyl)propyl]this compound | 95 | 94 |

| 3 | 4-Chlorobenzaldehyde | N-[1-(4-Chlorophenyl)propyl]this compound | 93 | 97 |

| 4 | 2-Naphthaldehyde | N-(1-Naphthalen-2-ylpropyl)this compound | 98 | 98 |

| 5 | Cyclohexanecarbaldehyde | N-(1-Cyclohexylpropyl)this compound | 90 | 98 |

| 6 | 3-Phenylpropionaldehyde | N-(1-Phenylpentan-3-yl)this compound | 96 | 95 |

The effectiveness of phosphinamide-derived structures in asymmetric catalysis stems from their ability to create a well-defined and rigid chiral environment around a metal center. P-stereogenic ligands, where the phosphorus atom itself is a chiral center, represent a distinct class of these ligands. acs.org The synthesis of such ligands allows for precise control over the spatial arrangement of substituents, which is critical for effective chiral recognition and induction.

Phosphine-phosphoramidites are another important class of hybrid ligands that have demonstrated broad utility in asymmetric reactions. dicp.ac.cn Their modular nature, derived from combining different phosphine and amine components, allows for systematic tuning of both steric and electronic properties to achieve optimal performance in reactions like hydrogenation and hydroformylation. The P-N bond in these ligands is often stable to air and moisture, adding to their practical appeal. The success of these related compounds highlights the potential of the phosphinamide framework as a core scaffold for the development of novel and highly effective chiral ligands for a wide array of asymmetric transformations. acs.org

Role as a Reagent in Specific Catalytic Cycles

Beyond their role as ancillary ligands, this compound derivatives can act as reagents that are consumed and transformed within a catalytic cycle or a stoichiometric process. In this capacity, the diphenylphosphinoyl group often functions as an activating group or a transient protecting group that facilitates a desired bond formation before being cleaved in a subsequent step.

The formation of amide and peptide bonds is a fundamental transformation in organic and medicinal chemistry. researchgate.net Diphenylphosphinic chloride, a precursor to this compound derivatives, serves as an effective reagent for this purpose. It reacts with the carboxyl group of an N-protected amino acid to form a diphenylphosphinic carboxylic mixed anhydride (B1165640). rsc.org

This mixed anhydride is a highly activated species, susceptible to nucleophilic attack by the amino group of another amino acid or peptide. The aminolysis of the anhydride results in the formation of a new peptide bond, releasing diphenylphosphinic acid as a byproduct. The rates of both the anhydride formation and its subsequent aminolysis can be monitored, allowing for optimization of the reaction conditions. This method provides a valuable alternative to standard carbodiimide-based coupling protocols in peptide synthesis. rsc.org

The chemistry of phosphonamidates, which are close structural analogs of phosphinamides, further illustrates the utility of the P-N linkage in peptide chemistry. Phosphonopeptides, which contain a phosphonamidate bond as a stable mimic of the tetrahedral transition state of amide hydrolysis, are synthesized using methods such as the phosphonylation of amino esters with phosphonochloridates. nih.gov This underscores the role of phosphorus-amide type structures as key intermediates and targets in the synthesis of complex biologically relevant molecules. nih.gov

Organometallic Catalysis

Development of Catalytic Materials with Aluminum-Phosphorus Linkages

Specific information on the use of this compound for the development of catalytic materials featuring aluminum-phosphorus linkages is not present in the search results.

Heterogeneous Catalysis and Material Design for Catalysis

Detailed research findings on the application of this compound in heterogeneous catalysis or its use in material design for such catalysts are not available in the provided search results.

Computational and Theoretical Investigations of Diphenylphosphinamide Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure and properties of molecules. wikipedia.org DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, offering a balance between accuracy and computational cost.

Potential Energy Surface (PES) Analysis and Transition State Elucidation

Potential Energy Surface (PES) analysis is a fundamental application of DFT that maps the energy of a molecule as a function of its geometry. This allows for the identification of stable isomers, transition states, and reaction pathways.

In the context of Diphenylphosphinamide derivatives, DFT calculations at the Becke3LYP/6-31+G* level of theory have been employed to investigate the mechanism of anionic dearomatization reactions. nih.gov The study of the potential-energy surface revealed the formation of a pre-reactive complex between an alkyllithium reagent and the phosphinamide. nih.gov This complex is a critical intermediate that dictates the subsequent reaction steps.

By mapping the PES, researchers can elucidate the transition states connecting reactants, intermediates, and products. These transition states represent the energy barriers of the reaction and are crucial for understanding the reaction kinetics. For the anionic dearomatization of this compound derivatives, the transition states for the metalation and subsequent intramolecular nucleophilic addition have been computationally characterized. nih.gov

Elucidation of Reaction Mechanisms and Reaction Pathways

DFT studies are instrumental in elucidating complex reaction mechanisms by providing a step-by-step description of the transformation of reactants into products. For this compound derivatives, theoretical and experimental investigations have shed light on the mechanism of anionic dearomatization. nih.gov

The reaction pathway, as determined by DFT, proceeds through the following key steps:

Formation of a pre-reactive complex between the alkyllithium and the phosphinamide. nih.gov

Preferential N-C(alpha)-metalation of the phosphinamide. nih.gov

Intramolecular nucleophilic addition of the resulting carbanion to the ortho position of one of the phenyl rings, leading to the dearomatized product. nih.gov

This reaction is under thermodynamic control. nih.gov The presence of coordinating co-solvents like hexamethyl phosphoramide (B1221513) (HMPA) or N,N’-dimethyl-N,N’-propylene urea (B33335) (DMPU) influences the reaction by promoting the formation of solvent-separated ion pairs. nih.gov

Furthermore, DFT calculations have been used to study the cyclization reaction of allylphosphinamide derivatives. These studies have shown that both α- and γ-attack of the allyl anion are possible, with the formation of the seven-membered ring product from the γ-attack being significantly favored. nih.gov

Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory

While specific Frontier Molecular Orbital (FMO) theory analyses for this compound were not found in the searched literature, the principles of FMO theory are broadly applicable to understand its reactivity. FMO theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com

For this compound, the HOMO would likely be located on the nitrogen atom and the phenyl rings, reflecting the regions of highest electron density and nucleophilic character. The LUMO, conversely, would be expected to be associated with the phosphorus atom and the phenyl rings, indicating the sites susceptible to nucleophilic attack.

An FMO analysis of this compound would provide insights into its reactivity in various reactions, such as its behavior as a nucleophile or electrophile. The energy gap between the HOMO and LUMO is also a critical parameter, as a smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. nih.govtaylorandfrancis.com This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing valuable information for predicting chemical reactivity.

Although a specific MEP map for this compound was not found in the available literature, a theoretical MEP analysis would be highly informative. It is anticipated that the MEP map of this compound would show a negative potential (typically colored red or orange) around the oxygen atom of the phosphoryl group and the nitrogen atom, indicating these as sites for electrophilic attack. Conversely, positive potentials (blue) would likely be found around the hydrogen atoms of the amide group and potentially on the phosphorus atom, suggesting these as sites for nucleophilic interaction.

MEP maps are particularly useful for understanding non-covalent interactions, such as hydrogen bonding, which can play a significant role in the conformational preferences and crystal packing of this compound.

Conformational Mobility Studies

The conformational landscape of a molecule dictates its physical and chemical properties. DFT calculations are a powerful tool for studying the conformational mobility of flexible molecules like this compound and its derivatives.

A detailed conformational analysis has been performed on N-alkyl-N-[2-(diphenylphosphoryl)ethyl]amides of diphenylphosphorylacetic acid, which are structurally related to this compound. ucsb.edunih.govchemrxiv.org These studies, using the B3PW91/6-311++G(df,p) level of theory, revealed a complex conformational equilibrium in solution. ucsb.edunih.govchemrxiv.org

The key findings from these conformational studies, which can be extrapolated to this compound systems, include:

The existence of multiple stable conformers arising from rotation around single bonds.

The influence of the configuration of the amide group (Z- or E-) and the relative arrangement of the phosphoryl groups (syn or anti) on the conformational preferences. ucsb.edunih.govchemrxiv.org

The orientation of the phenyl substituents at the phosphorus atoms (eclipsed cis- or staggered gauche-) is influenced by intramolecular hydrogen contacts and p,π conjugation. ucsb.edunih.govchemrxiv.org

The stabilization of preferred conformers through various intramolecular hydrogen bonds involving the P=O or C=O groups and hydrogen atoms of the methylene (B1212753) and ethylene (B1197577) bridges, alkyl substituents, and phenyl rings. ucsb.edunih.govchemrxiv.org

These studies underscore the importance of steric and electronic factors in determining the conformational mobility of phosphinamide systems.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulation is a powerful computational technique used to analyze the physical movement of atoms and molecules over time. By applying the laws of classical mechanics, MD simulations can provide a detailed view of the dynamic evolution of a system, offering insights into conformational changes, reaction mechanisms, and the influence of surrounding environments. nih.govyoutube.com

While extensive MD simulation data specifically for the parent this compound molecule is not widely published, theoretical and experimental studies on its derivatives provide a strong foundation for understanding its dynamic behavior. nih.gov A key investigation into the anionic dearomatization of this compound derivatives utilized density functional theory (DFT) calculations to map the potential-energy surface of the reaction. nih.gov

The study revealed a multi-step mechanism initiated by the formation of a pre-reactive complex between an alkyllithium species and the phosphinamide. nih.gov This complex preferentially undergoes metalation at the N-alpha position, leading to an intramolecular nucleophilic addition at the ortho position of an aromatic ring, ultimately yielding the dearomatized product. nih.gov The reaction was determined to be under thermodynamic control. nih.gov

Furthermore, the simulations highlighted the significant role of the solvent environment. Coordinating co-solvents, such as hexamethyl phosphoramide (HMPA) or N,N'-dimethyl-N,N'-propylene urea (DMPU), were shown to influence the reaction by promoting the formation of solvent-separated ion pairs. nih.gov Such detailed mechanistic insights are critical for optimizing reaction conditions and guiding the synthesis of novel compounds.

Table 1: Summary of Theoretical Investigation on this compound Derivatives

| Computational Method | System Studied | Key Findings | Influence of Co-solvents |

|---|---|---|---|

| Becke3LYP/6-31+G* (DFT) | Anionic dearomatization of this compound derivatives | - Formation of a pre-reactive complex.

| Favor the formation of solvent-separated ion pairs, influencing the reaction pathway. |

Application of Machine Learning Potentials (e.g., Deep Potential Methods) in Materials Science

A significant challenge in computational materials science is balancing the accuracy of quantum mechanical calculations with the computational efficiency required to simulate large systems over meaningful timescales. arxiv.org Machine learning (ML) potentials, particularly Deep Potential Molecular Dynamics (DPMD), have emerged as a groundbreaking solution to this dilemma. aps.orgresearchgate.net

The DPMD method employs a deep neural network trained on data from ab initio (e.g., DFT) calculations to generate a many-body potential energy surface. arxiv.orgaps.org This approach allows for simulations that retain the accuracy of quantum mechanics but at a computational cost that is only moderately higher than that of classical, empirical force fields. aps.orgaip.org Consequently, DPMD enables the simulation of unprecedentedly large systems—up to millions of atoms—over nanosecond timescales, opening new avenues in chemistry, physics, and materials design. princeton.edu

While specific applications of DPMD to this compound are still an emerging area, the methodology holds immense promise. For materials science applications involving this compound-based polymers, metal-organic frameworks, or functional coatings, DPMD could be used to:

Accurately predict complex chemical reactions and phase transitions. princeton.edu

Simulate the mechanical and thermal properties of materials under extreme conditions. princeton.edu

Model the interactions at interfaces between different materials with high fidelity.

The power of DPMD lies in its ability to faithfully parameterize quantum mechanical data, creating predictive models that can explore complex phenomena far beyond the reach of traditional simulation methods. arxiv.orgaps.org

Table 2: Comparison of Molecular Simulation Methodologies

| Feature | Classical MD | Ab Initio MD (AIMD) | Deep Potential MD (DPMD) |

|---|---|---|---|

| Accuracy | Low (based on empirical force fields) | High (Quantum Mechanics) | High (Quantum Mechanics accuracy) aps.org |

| Computational Cost | Low | Very High | Moderate (scales linearly with system size) aps.org |

| System Size / Timescale | Large (millions of atoms, microseconds) | Small (hundreds of atoms, picoseconds) arxiv.org | Very Large (millions of atoms, nanoseconds) princeton.edu |

| Bond Breaking/Formation | Generally not possible (non-reactive force fields) | Yes | Yes |

Molecular Docking Studies in Biochemical Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. visionpublisher.info It is an invaluable tool in drug discovery and biochemistry for understanding how a ligand, such as a this compound derivative, might interact with the active site of a biological target like an enzyme or receptor. visionpublisher.infonih.gov